Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic scaffold with a pyrimidine ring conjugated to a pyridine moiety. The structure features a benzylsulfanyl group at position 2, a 4-chlorophenyl substituent at position 5, a methyl group at position 7, and an ethyl carboxylate ester at position 4. The 4-oxo group contributes to hydrogen-bonding interactions, which are critical for its conformational stability and intermolecular interactions in crystalline states .
Properties
Molecular Formula |
C24H22ClN3O3S |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-5-(4-chlorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22ClN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29) |
InChI Key |
BVFOZWWHNLLZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Efficiency and Solvent Selection
The choice of catalyst significantly impacts yield and reaction time. Comparative studies show that TiO₂/SiO₂ nanocomposites reduce reaction times to 2–3 hours with near-quantitative yields, whereas traditional sodium methoxide methods require 5–12 hours. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, particularly for sodium salts.
Work-Up and Isolation
Post-reaction work-up involves extraction with toluene or xylene, followed by water washing to remove inorganic salts. Distillation under reduced pressure isolates the crude product, which is further purified via recrystallization (methanol or ethanol).
Structural Characterization and Analytical Data
The compound is validated using:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in substituents at positions 2, 5, and 5. For example:
- Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 923676-51-1): Substituent Differences: Butylthio (C₄H₉S) replaces benzylsulfanyl (C₆H₅CH₂S), and 4-methoxyphenyl replaces 4-chlorophenyl. Impact: The butylthio group increases lipophilicity (logP ~3.2 vs. The methoxy group reduces electron-withdrawing effects compared to chlorine, altering π-π stacking interactions .
- Consequence: Reduced planarity diminishes stacking interactions in crystal lattices, as evidenced by weaker hydrogen-bonding networks (e.g., shorter N–H···O distances in the fused system: ~2.1 Å vs. ~2.4 Å in monocyclic analogues) .
Physicochemical and Spectroscopic Comparisons
NMR Chemical Shifts :
- In the target compound, protons adjacent to the benzylsulfanyl group exhibit downfield shifts (δ ~3.5–4.0 ppm) due to sulfur’s electronegativity. In contrast, butylthio analogues show upfield shifts (δ ~2.8–3.2 ppm) due to reduced deshielding .
- The 4-chlorophenyl group induces distinct aromatic proton splitting (δ ~7.3–7.5 ppm) compared to 4-methoxyphenyl analogues (δ ~6.8–7.1 ppm) .
- Hydrogen-Bonding Patterns: The 4-oxo group in the fused system participates in stronger intermolecular hydrogen bonds (e.g., O···H–N distances ~1.9 Å) compared to non-fused analogues (~2.2 Å), stabilizing crystal packing .
Data Tables
Table 1: Structural and Physicochemical Comparison of Key Analogues
| Compound Name | Substituent (Position 2) | Substituent (Position 5) | Molecular Weight | logP (Predicted) |
|---|---|---|---|---|
| Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | Benzylsulfanyl (C₆H₅CH₂S) | 4-Chlorophenyl | 497.0 g/mol | ~2.8 |
| Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | Butylthio (C₄H₉S) | 4-Methoxyphenyl | 429.5 g/mol | ~3.2 |
Table 2: Key NMR Chemical Shift Differences (δ, ppm)
| Proton Position | Target Compound | Butylthio Analogue | 4-Methoxyphenyl Analogue |
|---|---|---|---|
| Position 2 | ~3.8 | ~3.0 | ~3.1 |
| Position 5 | ~7.4 | ~7.3 | ~6.9 |
Biological Activity
Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The key components include:
- Benzylsulfanyl Group : Known for enhancing the lipophilicity and biological activity of compounds.
- Chlorophenyl Moiety : Often associated with increased potency in pharmacological applications.
- Tetrahydropyrido-Pyrimidine Framework : A core structure linked to various biological activities.
Structural Formula
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. The mechanism often involves:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in malignant cells.
Case Study: Antitumor Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assays revealed:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Ranged from 15 to 50 µg/mL, showcasing its potential as an antimicrobial agent.
Antioxidant Properties
Research indicates that the compound exhibits notable antioxidant activity, which may contribute to its overall therapeutic potential. The ability to scavenge free radicals was assessed using DPPH and ABTS assays.
Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with cellular targets involved in proliferation and survival pathways.
- Cell Cycle Arrest : The compound appears to induce G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to increased oxidative stress in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
